Phenazine-1-carbohydrazide
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Overview
Description
Phenazine-1-carbohydrazide is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenazine-1-carbohydrazide can be synthesized through several methods. One common approach involves the condensation of phenazine-1-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves microbial synthesis using genetically engineered strains of Pseudomonas species. These bacteria can convert phenazine-1-carboxylic acid into this compound through enzymatic reactions. This method is advantageous due to its cost-effectiveness and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Phenazine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1-carboxylic acid.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted phenazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phenazine-1-carboxylic acid, various hydrazide derivatives, and substituted phenazine compounds. These products have significant biological and industrial applications .
Scientific Research Applications
Phenazine-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives with enhanced properties.
Biology: It exhibits antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for developing new antibiotics.
Medicine: Its antitumor properties are being explored for cancer treatment. It has shown efficacy in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the development of new pesticides and fungicides due to its biocidal properties.
Mechanism of Action
The mechanism of action of phenazine-1-carbohydrazide involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, it induces the production of reactive oxygen species, leading to oxidative stress and cell death in target organisms. These mechanisms make it effective against both microbial pathogens and cancer cells .
Comparison with Similar Compounds
Phenazine-1-carbohydrazide can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties, it is often used as a precursor for synthesizing other phenazine derivatives.
Phenazine-1-carboxamide: Exhibits strong antifungal activity and is used in agricultural applications.
2-Hydroxyphenazine: Known for its antioxidant properties and potential therapeutic applications.
This compound stands out due to its unique combination of antimicrobial, antitumor, and biocidal properties, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H10N4O |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
phenazine-1-carbohydrazide |
InChI |
InChI=1S/C13H10N4O/c14-17-13(18)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,14H2,(H,17,18) |
InChI Key |
HHMALMVKWZOZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NN |
Origin of Product |
United States |
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